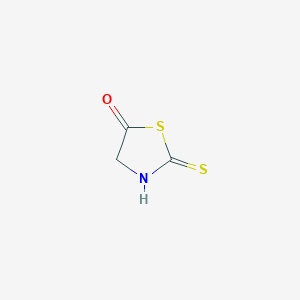

2-Thioxothiazolidin-5-one

Description

Properties

IUPAC Name |

2-sulfanylidene-1,3-thiazolidin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS2/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEUSQGAAOSCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea and Chloroacetic Acid Condensation

The most widely reported method involves the condensation of thiourea with chloroacetic acid under acidic conditions. In this one-pot synthesis, chloroacetic acid acts as both substrate and catalyst, leveraging its inherent acidity to drive cyclization without external catalysts.

Reaction Conditions

-

Solvent : Water or ethanol, depending on thiourea substituents.

-

Temperature : 40–100°C.

-

Time : 1–10 hours.

For example, unsubstituted thiourea reacts with chloroacetic acid in water at 80°C for 5 hours to yield 2-thioxothiazolidin-5-one in 78% yield. Substituted thioureas (e.g., N,N'-diphenylthiourea) require ethanol as the solvent due to higher melting points.

Mechanism

The reaction proceeds via nucleophilic attack of thiourea’s sulfur on chloroacetic acid’s α-carbon, followed by intramolecular cyclization and elimination of HCl (Fig. 1).

Base-Catalyzed Ring-Closure

Sodium Hydride-Mediated Cyclization

Base-catalyzed methods employ sodium hydride (NaH) or similar strong bases to deprotonate intermediates, facilitating cyclization. This approach is particularly effective for synthesizing N-substituted derivatives.

Reaction Conditions

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 0–25°C.

For instance, N-benzyl-2-thioxothiazolidin-5-one is synthesized by treating N-benzylthiourea with chloroacetic acid in THF at 0°C, followed by NaH-mediated cyclization at room temperature.

Limitations

-

Requires anhydrous conditions.

-

Lower yields compared to acid-catalyzed methods due to side reactions.

Multi-Component Reactions (MCRs)

Four-Component Synthesis

Recent work demonstrates the use of MCRs to access complex derivatives. A regio- and diastereoselective synthesis combines N-allyl isatin, phosphonium ylide, carbon disulfide, and amines in ethanol at room temperature.

Reaction Conditions

-

Solvent : Ethanol.

-

Temperature : 25°C.

-

Time : 2 hours.

This method’s key advantage is its kinetic control, which avoids thermodynamically favored byproducts.

Mechanism

The reaction involves sequential formation of isatin chalcone, carbamodithioic acid, and intramolecular cyclization (Fig. 2).

Derivatization of Chloroacetic Acid Precursors

Esterification-Amidation Strategies

Prior to cyclization, chloroacetic acid is often derivatized to esters or amides to modulate reactivity. For example, ethyl chloroacetate reacts with thiocyanate salts to form intermediates, which cyclize under basic conditions.

Reaction Conditions

Industrial Applications

This method scales efficiently in continuous flow reactors, achieving 85% purity with reduced waste.

Comparative Analysis of Methods

Industrial and Green Chemistry Considerations

Recent advances prioritize solvent recycling and catalytic efficiency. Water-based systems reduce reliance on toxic solvents, while flow chemistry minimizes energy consumption. For instance, the patent CN102276548A highlights ethanol’s dual role as solvent and proton shuttle, enabling 86.4% yield with minimal waste .

Chemical Reactions Analysis

Knoevenagel Condensation with Aldehydes

2-Thioxothiazolidin-5-one undergoes condensation with aromatic aldehydes to form (Z)-5-arylidene derivatives. This reaction is catalyzed by pyrrolidine in ethanol under reflux, achieving yields up to 85% .

Example Reaction:

text2-Thioxothiazolidin-4-one + Aromatic Aldehyde → (Z)-5-(Arylidene)-2-thioxothiazolidin-4-one

Conditions : Ethanol, reflux (1–2 h), 10 mol% pyrrolidine .

| Product | Aldehyde Substituent | Yield (%) |

|---|---|---|

| 4a | 2,4-Diphenylchromene | 85 |

| 4e | 2-Hydroxy-3,5-dichlorophenyl | 87 |

The reaction exhibits high diastereoselectivity, favoring Z-configuration due to steric and electronic effects .

Multi-Component Reactions

A four-component reaction involving N-allyl isatin, phosphonium ylides, carbon disulfide, and amines produces thioxothiazolidin-indolin-2-ones with excellent regioselectivity .

Mechanism :

-

Isatin reacts with phosphonium ylide to form chalcone intermediate.

-

Carbamodithioic acid (from amine + CS₂) attacks chalcone.

-

Intramolecular cyclization yields thioxothiazolidin-indolin-2-one .

Optimized Conditions :

-

Solvent: Ethanol (superior to DMSO, CH₃CN)

-

Temperature: Room temperature (kinetic control)

Cyclization Reactions

Cyclization with ethyl bromoacetate in the presence of sodium acetate produces thiazolidin-4-one derivatives .

Example :

textThiosemicarbazone + Ethyl bromoacetate → 1,3-Thiazolidin-4-one

Conditions : Ethanol, reflux (3 h), NaOAc .

Yields : 85–94% for derivatives 7a–e .

Base-Catalyzed Rearrangements

Thioxothiazolidin-5-one derivatives undergo base-mediated conversion to dispirocyclopentanebisoxindoles via:

Key Observation :

-

Reaction proceeds in basic media (e.g., NaOH/EtOH)

-

Converts kinetic products (thioxothiazolidin-indolin-2-ones) to thermodynamically stable spirocycles .

Alkylation and Substitution

Alkylation at the N-position occurs using haloacetic acid esters in DMF with K₂CO₃ .

Example :

textThis compound + Bromoacetic acid ester → N-Alkylated Derivative

Conditions : DMF, K₂CO₃, 60°C .

Yield : 72–89% for derivatives 10a–e .

Hydrolysis Reactions

Ester groups in N-alkylated derivatives undergo hydrolysis under acidic or basic conditions:

| Condition | Result | Yield (%) |

|---|---|---|

| HCl/AcOH (reflux) | Partial hydrolysis of benzyloxy groups | 45 |

| CF₃COOH/CH₂Cl₂ (room temp) | Complete hydrolysis | 92 |

Biological Interactions

While not direct chemical reactions, this compound derivatives interact with biological targets via:

-

Enzyme inhibition : Binding to ATP pockets in kinases.

-

DNA intercalation : Planar aromatic systems inserting into DNA base pairs .

-

Antimicrobial activity : MIC values of 12.5–50 μg/mL against Gram-positive bacteria .

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., -COOH, -F) enhance electrophilicity at the thioxo group, facilitating nucleophilic attacks. Key observations:

-

HOMO-LUMO gap : Decreases with solvent polarity (ΔE = 0.44–0.56 eV in toluene vs. DMSO) .

-

Thermal stability : 5% weight loss temperatures range from 240–269°C, depending on substituents .

This comprehensive analysis demonstrates this compound's versatility in synthesizing pharmacologically relevant scaffolds. Its reactivity profile, coupled with tunable electronic properties, makes it invaluable in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties

2-Thioxothiazolidin-5-one derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study evaluating several compounds, it was found that derivatives exhibited better antibacterial potency than traditional antibiotics like ampicillin, particularly against resistant strains such as MRSA and E. coli . The structure-activity relationship studies indicated that specific substituents on the thiazolidinone ring enhance antibacterial efficacy, with certain compounds demonstrating MIC values as low as 0.004 mg/mL .

Fungal Activity

In addition to their antibacterial properties, these compounds also exhibit antifungal activity. Research has demonstrated that this compound derivatives possess antifungal effects superior to those of established antifungal agents such as bifonazole and ketoconazole . The presence of specific functional groups significantly influences their antifungal potency, suggesting a tailored approach in the design of new derivatives for improved efficacy.

Anticancer Applications

Cytotoxic Effects

Recent studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. For instance, certain compounds were tested on human lung cancer (A549) and colorectal adenocarcinoma (Caco-2) cell lines, showing a decrease in metabolic activity at concentrations ranging from 10 to 100 µM . The ability to induce apoptosis in cancer cells through specific mechanisms makes these compounds promising candidates for further development as anticancer agents.

Molecular Docking Studies

Molecular docking evaluations have provided insights into the interaction mechanisms of this compound derivatives with target proteins involved in cancer progression. For example, docking studies revealed that specific derivatives could inhibit bacterial adenylate kinases selectively, which may also extend to human targets with further optimization . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activities of this compound derivatives. Modifications at various positions on the thiazolidinone ring significantly impact their pharmacological profiles:

- Position 2 Substituents : Variations at this position have been linked to enhanced antibacterial properties.

- Position 4 and 5 Modifications : Changes in these positions can lead to improved anticancer activity and reduced toxicity profiles.

The SAR studies indicate that hybridization strategies—combining thiazolidinone cores with other pharmacologically active moieties—can yield compounds with synergistic effects .

Case Studies

Several case studies illustrate the promising applications of this compound:

- Antibacterial Lead Compounds : A study identified three lead compounds derived from this compound that exhibited significant activity against resistant bacterial strains, paving the way for new antibiotic development .

- Anticancer Research : Compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines, showing promise as potential anticancer agents through mechanisms involving apoptosis induction .

- Molecular Docking Insights : Molecular docking studies provided a deeper understanding of how modifications to the thiazolidinone structure can enhance binding affinity to target proteins involved in bacterial resistance and cancer proliferation .

Mechanism of Action

The mechanism of action of 2-Thioxothiazolidin-5-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with proteins, altering their function and leading to therapeutic effects. The pathways involved often include inhibition of kinases and modulation of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and biological properties of 2-thioxothiazolidin-5-one are influenced by substituents at the 2-, 3-, and 5-positions. Below is a detailed comparison with structurally analogous compounds:

Substitution at the 2-Position

2-(Methylthio)thiazol-4(5H)-one (e.g., compound 4a–e) :

Replacing the thioxo group with a methylthio (SCH₃) group reduces electrophilicity at the 2-position, altering reactivity. For instance, (Z)-5-benzylidene-2-(methylthio)thiazol-4(5H)-one is synthesized by treating 2-thioxothiazolidin-4-one with iodomethane and triethylamine . This substitution improves stability but may reduce hydrogen-bonding interactions critical for biological activity .- 2-((Substituted Phenyl)Amino)thiazol-4(5H)-one (e.g., compounds 6a–j): Introducing an aromatic amino group at the 2-position enhances π-π stacking and hydrogen-bonding capabilities. These derivatives exhibit improved anticancer activity, with IC₅₀ values in the low micromolar range against breast and colon cancer cell lines .

Substitution at the 3-Position

- 3-Cyclohexyl-2-thioxothiazolidin-4-one (e.g., compounds 1–8) :

Adding a cyclohexyl group at the 3-position increases lipophilicity, enhancing membrane permeability. NMR data (¹H and ¹³C) confirm planar conformations, with hydrogen-bonding interactions stabilizing crystal structures .

Substitution at the 5-Position

- 5-Benzylidene-2-thioxothiazolidin-4-one :

Benzylidene substituents at the 5-position introduce conjugation, enhancing UV absorption and redox activity. These compounds are potent inhibitors of tyrosinase and α-glucosidase, with IC₅₀ values of 8–15 µM .

Thiadiazole Analogs

- 5-Thioxo-1,3,4-thiadiazolidin-2-one: Replacing the thiazolidinone ring with a thiadiazole ring alters electronic properties. The planar thiadiazole-thione unit forms intermolecular N–H⋯S hydrogen bonds, stabilizing dimeric structures . Bioactivity: Thiadiazole derivatives exhibit antioxidant properties, with EC₅₀ values of 20–50 µM in DPPH assays .

Biological Activity

2-Thioxothiazolidin-5-one (TTZ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of TTZ, focusing on its antimicrobial, antiviral, and anticancer effects, along with structure-activity relationships (SAR) and potential therapeutic applications.

1. Antimicrobial Activity

TTZ derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. Recent studies have highlighted their efficacy compared to traditional antibiotics.

1.1 Bacterial Activity

A study evaluated the antibacterial activity of several TTZ derivatives against Gram-positive and Gram-negative bacteria. The results indicated that:

- All compounds exhibited superior antibacterial activity compared to ampicillin and streptomycin, with some compounds showing a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .

- The most active compound demonstrated a MIC of 0.004–0.03 mg/mL and a minimum bactericidal concentration (MBC) of 0.008–0.06 mg/mL .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |

|---|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae | E. coli |

| Compound 11 | 0.011 | Not specified | S. aureus | Not specified |

1.2 Fungal Activity

TTZ derivatives also exhibited strong antifungal properties:

- The antifungal activity ranged from MIC values of 0.004 to 0.06 mg/mL, with specific compounds showing significant potency against strains like Trichoderma viride .

- Comparative studies revealed that TTZ compounds were more effective than standard antifungal agents such as bifonazole and ketoconazole .

2. Antiviral Activity

Research has indicated that TTZ derivatives may possess antiviral properties, particularly against HIV and other viral infections.

- Certain TTZ compounds have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting their potential in antiviral therapy .

- The mechanisms of action may involve the inhibition of viral replication through interference with critical viral enzymes.

3. Anticancer Potential

TTZ compounds have also been investigated for their anticancer activities:

- Some studies report that TTZ derivatives exhibit cytotoxic effects on various cancer cell lines, with minimal cytotoxicity towards normal cells .

- The structure-activity relationship indicates that modifications on the thiazolidinone ring can enhance cytotoxic potency while reducing toxicity to normal cells.

4. Structure-Activity Relationship (SAR)

The biological activity of TTZ is significantly influenced by its chemical structure:

- Substituents on the thiazolidinone ring and the indole moiety play crucial roles in determining antimicrobial efficacy .

- For instance, the presence of specific functional groups can enhance binding affinity to bacterial targets or inhibit key metabolic pathways in pathogens.

5. Case Studies

Several case studies illustrate the practical applications of TTZ in drug development:

- A case study involving a series of synthesized TTZ derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, highlighting their potential as lead compounds for new antibiotics .

- Another study focused on the molecular docking of TTZ derivatives to predict their interactions with bacterial enzymes, providing insights into their mechanisms of action .

6. Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities, particularly in antimicrobial and antiviral domains. Ongoing research into their SAR will likely yield novel therapeutic agents capable of addressing current challenges in infectious diseases and cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Thioxothiazolidin-5-one derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with α-haloketones or α-haloesters. Optimization focuses on reagent selection (e.g., oxidizing agents like hydrogen peroxide for sulfoxide formation) and solvent systems (polar aprotic solvents enhance yield). Reaction temperature (60–80°C) and time (12–24 hours) are critical for minimizing byproducts. Characterization via NMR and IR spectroscopy confirms the thioxothiazolidinone core .

- Data Consideration : Use yield tables comparing solvents (DMF vs. THF) and catalysts (e.g., triethylamine) to identify optimal conditions.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify proton environments (e.g., thione sulfur deshields adjacent protons) and carbonyl signals.

- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns.

Cross-referencing with X-ray crystallography (where available) ensures structural accuracy .- Data Presentation : Tabulate chemical shifts and stretching frequencies alongside literature values for validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives using software like SHELX?

- Methodological Answer : Contradictions often arise from twinning or poor crystal quality. Use SHELXL for refinement:

- Apply restraints for bond lengths/angles based on similar structures.

- Validate with R-factors (<5% for high-resolution data) and residual density maps.

- Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in substituent orientation .

- Data Analysis : Compare refinement statistics (e.g., R₁, wR₂) before and after applying constraints to assess reliability.

Q. What strategies ensure reproducibility in biological activity studies of this compound derivatives?

- Methodological Answer :

- Assay Design : Use standardized protocols (e.g., MIC for antimicrobial tests) with positive controls (e.g., ampicillin).

- Triangulation : Combine multiple assays (e.g., enzymatic inhibition and cell viability) to cross-validate efficacy.

- Statistical Rigor : Apply ANOVA or t-tests to quantify significance; report IC₅₀ values with confidence intervals .

- Data Tables : Include comparative tables of IC₅₀ values across cell lines or microbial strains, highlighting standard deviations.

Q. How do computational methods complement experimental data in studying this compound’s interaction with hemoglobin subunits?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to hemoglobin’s active sites. Pair with MD simulations (GROMACS) to assess stability. Validate experimentally via:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics.

- Circular Dichroism (CD) : Monitor conformational changes in hemoglobin .

- Data Integration : Tabulate docking scores (ΔG) alongside SPR-derived KD values to correlate in silico and experimental results.

Methodological Design and Analysis

Q. How should researchers design experiments to compare this compound’s efficacy with other heterocyclic compounds?

- Methodological Answer :

- Variables : Fix concentration ranges (e.g., 1–100 µM) and solvent systems (DMSO/PBS).

- Controls : Include parent thiazolidinones and commercial drugs (e.g., metronidazole).

- Blinding : Use double-blind protocols to reduce bias in activity assessments .

- Data Reporting : Use heatmaps to visualize comparative efficacy, annotated with p-values.

Q. What are best practices for presenting contradictory data in publications on this compound’s mechanisms?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.